molecular formula C11H15ClN2O3 B6277756 2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride CAS No. 2763750-09-8

2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride

Cat. No.: B6277756
CAS No.: 2763750-09-8
M. Wt: 258.7
InChI Key:
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Description

2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring and a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the condensation of a piperidine derivative with a dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity, often using automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups.

Scientific Research Applications

2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents.

    Piperidine derivatives: Compounds with a piperidine ring that exhibit similar chemical properties.

Uniqueness

What sets 2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride apart is its unique combination of a piperidine ring and a dihydropyridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2763750-09-8

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.7

Purity

95

Origin of Product

United States

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